REACTION_CXSMILES
|
CC1C(N=C=O)=CC([N:8]=[C:9]=[O:10])=CC=1.C([C:16]([CH2:21][OH:22])(CO)CC)O.[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25].C1(=O)C=CC(=O)C=C1.C(OCCO)(=O)C(C)=C>>[NH2:8][C:9]([O:22][CH2:21][CH3:16])=[O:10].[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25]
|
Name
|
|
Quantity
|
104.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining this temperature
|
Type
|
ADDITION
|
Details
|
adding dropwise over 2 hours a homogeneous solution
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
TEMPERATURE
|
Details
|
the product is maintained at 70° C. for an additional 6 hours
|
Duration
|
6 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C(N=C=O)=CC([N:8]=[C:9]=[O:10])=CC=1.C([C:16]([CH2:21][OH:22])(CO)CC)O.[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25].C1(=O)C=CC(=O)C=C1.C(OCCO)(=O)C(C)=C>>[NH2:8][C:9]([O:22][CH2:21][CH3:16])=[O:10].[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25]
|
Name
|
|
Quantity
|
104.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining this temperature
|
Type
|
ADDITION
|
Details
|
adding dropwise over 2 hours a homogeneous solution
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
TEMPERATURE
|
Details
|
the product is maintained at 70° C. for an additional 6 hours
|
Duration
|
6 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |